molecular formula C13H10N4O5S B2428098 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid CAS No. 749906-99-8

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid

Cat. No. B2428098
M. Wt: 334.31
InChI Key: BSOCZHDAORZBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid” is a compound with the CAS Number: 749906-99-8 . It has a molecular weight of 334.31 . The IUPAC name for this compound is 4- { [ (1-hydroxy-1H-1,2,3-benzotriazol-6-yl)sulfonyl]amino}benzoic acid .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of the amino group of protected amino acids with the activated ester . Hydroxybenzotriazole (HOBt) is used to produce such activated esters . These esters are insoluble and react with amines at ambient temperature to give amides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N4O5S/c18-13(19)8-1-3-9(4-2-8)15-23(21,22)10-5-6-11-12(7-10)17(20)16-14-11/h1-7,15,20H, (H,18,19) .


Physical And Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Chemical Synthesis and Electrochemistry

  • Benzoic acid derivatives play a role in electrochemical studies, such as investigating the cleavage of azo bonds in related compounds (Mandić, Nigović, & Šimunić, 2004).
  • The synthesis of benzoic acid derivatives is key in understanding complex organic reactions, such as meta-C-H functionalization in organic synthesis (Li, Cai, Ji, Yang, & Li, 2016).

Biological and Environmental Aspects

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(3-hydroxybenzotriazol-5-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S/c18-13(19)8-1-3-9(4-2-8)15-23(21,22)10-5-6-11-12(7-10)17(20)16-14-11/h1-7,15,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOCZHDAORZBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid

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